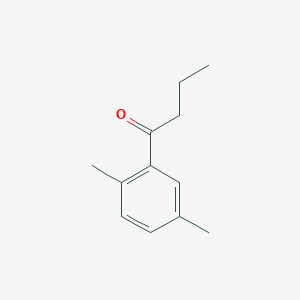

1-(2,5-Dimethylphenyl)butan-1-one

Description

Contextualization within Modern Ketone Chemistry and Aromatic Systems Research

Phenyl-substituted butanones are a class of aromatic ketones that serve as significant subjects and building blocks in modern organic chemistry. These molecules integrate a four-carbon butanone chain with a phenyl ring, creating a scaffold that is both versatile and synthetically valuable. The reactivity of the ketone functional group, combined with the electronic and steric influences of the substituted aromatic system, makes them compelling targets for research.

A prominent example within this family is 4-phenylbutan-2-one, commonly known as benzylacetone, a compound found in flowers and cocoa that is used as an attractant for melon flies. wikipedia.org Another well-known related compound is raspberry ketone, or 4-(4-hydroxyphenyl)butan-2-one, which is valued in the fragrance and cosmetics industries. nih.gov The specific compound of interest, 1-(2,5-Dimethylphenyl)butan-1-one, is characterized by a ketone on the first carbon of the butane (B89635) chain and two methyl groups at the 2 and 5 positions of the phenyl ring. This substitution pattern on the aromatic ring is crucial as it imparts specific steric and electronic properties that influence the compound's reactivity and potential applications in organic synthesis.

The study of such molecules is central to understanding fundamental principles in ketone chemistry, including enolate formation, nucleophilic additions, and oxidation-reduction reactions. Simultaneously, it contributes to the field of aromatic systems research by providing insights into how substituent groups on a phenyl ring direct reaction pathways and modify the chemical properties of the entire molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 35031-53-9 scbt.com |

| Molecular Formula | C₁₂H₁₆O cymitquimica.com |

| Molecular Weight | 176.26 g/mol cymitquimica.com |

| InChI | InChI=1S/C12H16O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3 cymitquimica.com |

| InChIKey | ZDQVLVGNNCOQLW-UHFFFAOYSA-N cymitquimica.com |

| SMILES | CCCC(=O)c1cc(C)ccc1C cymitquimica.com |

| Purity | Min. 95% cymitquimica.com |

Historical Trajectories and Current Methodological Advancements in Related Chemical Architectures

The synthesis of phenyl-substituted ketones has traditionally relied on well-established reactions that form the bedrock of organic chemistry. The most common historical method for preparing compounds like this compound is the Friedel-Crafts acylation. This reaction involves treating an aromatic compound, in this case, 1,4-dimethylbenzene (p-xylene), with an acylating agent such as butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. mdpi.com

Another cornerstone reaction in the synthesis of related architectures is the aldol (B89426) condensation. For instance, the precursor 1-(2,5-dimethylphenyl)ethan-1-one can undergo a Claisen-Schmidt reaction (a type of aldol condensation) with benzaldehyde (B42025) to form a chalcone (B49325), (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one. mdpi.com

While these classic methods remain prevalent, modern organic synthesis has introduced more sophisticated and efficient methodologies. Recent advancements include palladium-catalyzed cross-coupling reactions, such as the Heck reaction. An alternative route to the aforementioned chalcone involves the in-situ formation of a vinyl ketone from a precursor, which then undergoes a Heck reaction with iodobenzene, demonstrating a modern approach to constructing these carbon-carbon bonds with high efficiency. mdpi.com These newer methods often provide better yields, milder reaction conditions, and greater functional group tolerance compared to their historical counterparts.

Identification of Key Research Gaps and Emerging Paradigms for Substituted Butanones

Despite the foundational importance of phenyl-substituted butanones, significant research gaps exist, particularly for specific isomers like this compound. While the compound is cataloged and its synthesis is described, detailed information regarding its reactivity, full spectral characterization, and potential applications remains limited. The biological activity of the compound, for example, is noted as "still emerging," highlighting a clear avenue for future investigation.

The primary research gap is the underexplored synthetic potential of this specific butanone. Its close relative, 1-(2,5-dimethylphenyl)ethan-1-one, is a known precursor for more complex molecules, including chalcones and β-hydroxy functionalized indanones. mdpi.com By extension, this compound likely possesses similar utility as a building block for novel organic structures, yet this potential has not been thoroughly investigated. Furthermore, some chemical suppliers have discontinued (B1498344) the compound, which may indicate challenges in its synthesis or a lack of established applications, further underscoring the need for dedicated research. cymitquimica.com

Emerging paradigms in organic synthesis, such as catalysis and flow chemistry, could be applied to optimize the production and explore the reactivity of such compounds. A deeper understanding of its chemical behavior could unlock new synthetic pathways and applications.

Overarching Research Objectives for Comprehensive Chemical Investigation

To address the identified gaps, a comprehensive chemical investigation of this compound should be guided by several overarching objectives:

Optimization of Synthesis: Develop and optimize a robust and scalable synthetic route to this compound, potentially exploring modern catalytic methods as alternatives to the traditional Friedel-Crafts acylation to improve yield and sustainability.

Complete Spectroscopic and Physicochemical Characterization: Conduct a thorough analysis of the compound using modern spectroscopic techniques, including detailed 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and mass spectrometry, to create a complete and verified dataset.

Exploration of Chemical Reactivity: Investigate the reactivity of the ketone functional group and the influence of the dimethyl-substituted phenyl ring. This includes studying its behavior in fundamental organic reactions such as reductions, oxidations (e.g., Baeyer-Villiger oxidation), and enolate-based alkylations or condensations to assess its utility as a synthetic intermediate.

Evaluation as a Precursor in Synthesis: Systematically explore the use of this compound as a building block for synthesizing more complex molecular architectures. This could involve creating novel chalcones, heterocycles, or other functionalized molecules of potential interest in materials science or medicinal chemistry.

By pursuing these objectives, the scientific community can fill the existing knowledge void and potentially unlock new applications for this and other related phenyl-substituted butanones.

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₁₂H₁₆O cymitquimica.com |

| Benzylacetone | 4-Phenylbutan-2-one | C₁₀H₁₂O wikipedia.orgnist.gov |

| Raspberry Ketone | 4-(4-Hydroxyphenyl)butan-2-one | C₁₀H₁₂O₂ nih.gov |

| 1,4-Dimethylbenzene | 1,4-Dimethylbenzene | C₈H₁₀ |

| Butanoyl chloride | Butanoyl chloride | C₄H₇ClO |

| Aluminum chloride | Aluminum chloride | AlCl₃ |

| 1-(2,5-Dimethylphenyl)ethan-1-one | 1-(2,5-Dimethylphenyl)ethan-1-one | C₁₀H₁₂O nist.govnist.gov |

| Benzaldehyde | Benzaldehyde | C₇H₆O |

| (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | C₁₉H₁₈O |

| Iodobenzene | Iodobenzene | C₆H₅I |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQVLVGNNCOQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Methodologies for Elucidating Molecular Architecture of 1 2,5 Dimethylphenyl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Multi-Dimensional Techniquescdnsciencepub.comyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Advanced NMR methods, including multi-dimensional experiments, offer profound insights into the complex architecture of 1-(2,5-Dimethylphenyl)butan-1-one. While specific experimental data for this exact compound is limited in publicly available literature, its structure can be confidently assigned by applying principles derived from studies on analogous aromatic ketones, such as substituted acetophenones and butyrophenones. cdnsciencepub.comnih.gov

The ¹H and ¹³C NMR spectra provide foundational information. In ¹H NMR, signals are expected in the aromatic region (around 7.0-7.5 ppm) for the phenyl ring protons and in the aliphatic region for the butyl chain protons. The protons on the α-carbon to the carbonyl group are characteristically deshielded and appear around 2.8-3.0 ppm. rsc.org In ¹³C NMR, the carbonyl carbon gives a distinctive signal in the downfield region (190-205 ppm), while aromatic carbons appear between 125-140 ppm, and aliphatic carbons are found in the upfield region (10-40 ppm). cdnsciencepub.comorganicchemistrydata.org

Elucidation of Complex Spin Systems and Stereochemical Assignment Principles

To unambiguously assign all proton and carbon signals and understand their connectivity, multi-dimensional NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin coupling relationships. sdsu.edu For this compound, COSY would show correlations between the adjacent protons of the butyl chain (α-CH₂ to β-CH₂, and β-CH₂ to γ-CH₃). It would also help to trace the connectivity between the protons on the aromatic ring, resolving any overlapping signals. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹J-coupling). columbia.edulibretexts.org An HSQC spectrum would definitively link each proton signal from the butyl chain and the aromatic ring to its corresponding carbon atom, confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is crucial for piecing together the molecular skeleton. youtube.comcolumbia.edu Key HMBC correlations for this molecule would include:

The α-CH₂ protons to the carbonyl carbon and the quaternary aromatic carbon (C1).

The aromatic protons to neighboring and distant aromatic carbons.

The protons of the aromatic methyl groups to the quaternary carbons of the ring (C2 and C5) and the adjacent aromatic CH carbons.

These 2D techniques collectively allow for the complete and confident assignment of the molecule's complex spin systems.

Solid-State NMR Applications for Crystalline Forms

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the crystalline phase. For compounds like aromatic ketones that can exist in different crystalline forms (polymorphs), ssNMR is a powerful tool. acs.org By analyzing the chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one can determine the number of non-equivalent molecules in the asymmetric unit of the crystal lattice and gain insights into intermolecular interactions, such as packing effects. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies for Functional Group Analysis

High-Resolution Infrared Spectroscopy and Band Assignment Strategies

Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. The most prominent feature in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration. For aromatic ketones, this band typically appears in the region of 1685-1665 cm⁻¹. uomustansiriyah.edu.iq The conjugation with the phenyl ring slightly lowers the frequency compared to a saturated aliphatic ketone (typically ~1715 cm⁻¹). uomustansiriyah.edu.iq

Other significant bands include:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methyl groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the substituted benzene (B151609) ring provide information on the substitution pattern.

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Raman spectroscopy provides complementary vibrational information. While standard Raman scattering is an inherently weak phenomenon, the signal can be dramatically amplified when the molecule is adsorbed onto or near a nanostructured metallic surface (typically gold or silver). This technique, known as Surface-Enhanced Raman Scattering (SERS), can enhance the signal by several orders of magnitude, enabling the detection of analytes at trace or even single-molecule levels. spectroscopyonline.comcalstate.edursc.org For a compound like this compound, SERS could be employed for sensitive detection in complex matrices. The aromatic ring, in particular, often gives a strong SERS signal, making this technique highly suitable for the trace analysis of aromatic ketones. spectroscopyonline.com

Mass Spectrometry (MS): High-Resolution and Tandem Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can measure the m/z value with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₆O), HRMS would confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) can undergo fragmentation. The fragmentation pattern is predictable and provides valuable structural information. For aromatic ketones like this, two primary fragmentation pathways are dominant:

α-Cleavage: This involves the cleavage of the bond between the carbonyl group and the alkyl chain. This is typically the most favorable fragmentation for ketones. miamioh.edu For this compound, this would result in the loss of a propyl radical (•C₃H₇) to form a stable acylium ion. miamioh.edunih.gov

McLafferty Rearrangement: This rearrangement occurs if the alkyl chain has a γ-hydrogen. The molecular ion undergoes an intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β bond. nih.gov This results in the loss of a neutral alkene (propene in this case) and the formation of a radical cation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas, such as helium, propels the sample through the column, which is coated with a stationary phase. The separation of components within the sample is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid phase. For aromatic ketones, a polar stationary phase like polyethylene (B3416737) glycol is often employed to achieve good separation with minimal peak distortion. mdpi.com

Following separation, the individual components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This spectrum serves as a molecular fingerprint, allowing for the identification of the parent compound and any volatile impurities. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for the related compound ethanone, 1-(2,5-dimethylphenyl)-, which can be a useful comparison point. nist.govnist.gov

The purity of a this compound sample can be determined by integrating the peak areas of all detected compounds in the resulting chromatogram. A high-purity sample will exhibit a single, dominant peak corresponding to the target compound. For instance, a commercially available sample of this compound is stated to have a minimum purity of 95%. cymitquimica.com

A standard GC-MS analytical method might involve the following parameters:

| Parameter | Value |

| Column | HP-INNOWax fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium at a flow rate of 1.2 mL/min mdpi.com |

| Injection Mode | Split (e.g., 5:1) mdpi.com |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 40°C (held for 3 min), ramped to 240°C at 10°C/min (held for 5 min) mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Ion Source Temperature | 230 °C mdpi.com |

| Transfer Line Temperature | 240 °C mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile, thermally unstable, or polar impurities that may be present in a sample of this compound. LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection sensitivity and specificity of mass spectrometry. wikipedia.org

In LC-MS, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase then carries the sample through the column, and separation occurs based on the analytes' interactions with the stationary phase. For aromatic ketones, reversed-phase chromatography is commonly used. nih.gov

After elution from the column, the separated components are introduced into the mass spectrometer. An interface, such as an atmospheric pressure chemical ionization (APCI) source, is necessary to remove the solvent and ionize the analytes. nih.govacs.org The resulting ions are then analyzed by the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) can be employed for even greater sensitivity and to identify unknown compounds. nih.gov

LC-MS is particularly useful for identifying potential degradation products or by-products from the synthesis of this compound that are not amenable to GC analysis. The technique can be applied to a wide range of compounds, including biochemical, organic, and inorganic substances found in complex environmental and biological samples. wikipedia.org

X-ray Diffraction Crystallography: Principles and Applications for Single Crystal and Powder Analysis

The fundamental principle of X-ray crystallography involves irradiating a crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined. nih.gov

Both single-crystal and powder X-ray diffraction techniques are valuable. Single-crystal X-ray diffraction provides the most detailed and accurate structural information. researchgate.net Powder X-ray diffraction is used to analyze polycrystalline materials and can be used for phase identification, purity analysis, and to study crystalline transformations. researchgate.net

Determination of Molecular Conformation and Crystal Packing Motifs

For this compound, single-crystal X-ray diffraction would reveal the precise conformation of the butanoyl chain relative to the dimethylphenyl ring. It would also elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern how the molecules pack together in the crystal lattice. wikipedia.org These packing motifs can significantly influence the physical properties of the compound, such as its melting point and solubility.

Co-crystallization Strategies for Structural Modification

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a solid without altering its covalent structure. nih.govglobalresearchonline.net A co-crystal is a multi-component crystalline solid where the components are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgnih.gov

For this compound, co-crystallization could be employed to create new solid forms with improved properties, such as enhanced solubility or stability. This would involve selecting a suitable co-former, a second molecule that can form robust intermolecular interactions with the target compound. The selection of a co-former is a critical step in co-crystal design. globalresearchonline.net

Common methods for preparing co-crystals include solvent evaporation, where the two components are dissolved in a common solvent which is then slowly evaporated. nih.govfrontiersin.org Solid-state grinding methods, both with and without the addition of a small amount of liquid (liquid-assisted grinding), are also widely used. frontiersin.org The formation of a co-crystal can be confirmed by techniques such as powder X-ray diffraction, which will show a unique diffraction pattern different from the individual components.

The Cambridge Structural Database (CSD) is an essential resource for identifying potential co-formers and understanding common supramolecular synthons, which are reliable patterns of intermolecular interactions. globalresearchonline.net For aromatic ketones, co-formers containing functional groups capable of forming hydrogen bonds with the carbonyl group, such as carboxylic acids or amides, would be promising candidates. nih.govnih.gov

Mechanistic Organic Chemistry: Reactivity and Transformation Pathways of 1 2,5 Dimethylphenyl Butan 1 One

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group (C=O) is the most prominent functional group in 1-(2,5-dimethylphenyl)butan-1-one, characterized by a polar double bond that renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org The reactivity of ketones in such additions is generally lower than that of aldehydes due to the steric hindrance and electronic stabilization provided by the two adjacent alkyl/aryl groups. libretexts.org

The ketone functionality of this compound can be readily reduced to a secondary alcohol. This transformation is typically achieved using complex metal hydrides that serve as a source of the hydride ion (H⁻). Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄). harvard.edu The reaction proceeds via the nucleophilic addition of a hydride to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent workup with a proton source, such as water or dilute acid, neutralizes the alkoxide to yield the final alcohol product, 1-(2,5-dimethylphenyl)butan-1-ol. khanacademy.org

The resulting secondary alcohol can be further derivatized. For instance, it can undergo esterification with carboxylic acids or acyl chlorides, or be used in nucleophilic substitution reactions after conversion of the hydroxyl group into a better leaving group. Another significant derivatization pathway is reductive amination, where the initial ketone reacts with ammonia (B1221849) or a primary amine in the presence of a reducing agent to form an amine, such as (1R)-1-(2,5-dimethylphenyl)butan-1-amine. nih.gov

| Reagent | Formula | Typical Solvents | Reactivity Profile |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | A mild and selective reagent, commonly used for reducing aldehydes and ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | A very strong and non-selective reducing agent, capable of reducing ketones, esters, carboxylic acids, and amides. harvard.edu |

| Borane | BH₃·THF | Tetrahydrofuran (THF) | Reduces aldehydes, ketones, and carboxylic acids. harvard.edu |

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes by forming a new carbon-carbon double bond. libretexts.org This reaction involves a phosphorus ylide (a Wittig reagent), which acts as the carbon nucleophile. masterorganicchemistry.comwikipedia.org The ylide attacks the carbonyl carbon of this compound, leading to a dipolar betaine (B1666868) intermediate, which then cyclizes to form a four-membered ring known as an oxaphosphetane. libretexts.org This intermediate rapidly decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com The specific structure of the resulting alkene depends on the R-groups attached to the ylide. For example, using methylenetriphenylphosphorane (B3051586) would replace the carbonyl oxygen with a methylene (B1212753) (=CH₂) group, yielding 1-(2,5-dimethylphenyl)-1-methylenbutane.

Aldol (B89426) Condensation: The aldol condensation is a cornerstone carbon-carbon bond-forming reaction that utilizes an enolate ion as a nucleophile. masterorganicchemistry.com Since this compound possesses acidic protons on the carbon atom alpha to the carbonyl group (the C2 position of the butyl chain), it can be deprotonated by a base to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of the ketone in an aldol addition reaction. doubtnut.com Subsequent heating can induce dehydration (loss of a water molecule) to form an α,β-unsaturated ketone, the final product of the aldol condensation. masterorganicchemistry.com A related reaction, the Claisen-Schmidt condensation, involves the reaction of a ketone with an aldehyde that cannot enolize, such as benzaldehyde (B42025). mdpi.com In this case, the enolate of this compound would attack the benzaldehyde carbonyl.

| Reaction | Nucleophile | Key Intermediate | Product Type |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Oxaphosphetane libretexts.orgwikipedia.org | Alkene |

| Aldol Addition | Enolate of this compound | β-Hydroxy Ketone | β-Hydroxy Ketone |

| Aldol Condensation | Enolate of this compound | Enone (after dehydration) | α,β-Unsaturated Ketone |

| Claisen-Schmidt Condensation | Enolate of this compound | β-Hydroxy Ketone | α,β-Unsaturated Ketone (after dehydration) mdpi.com |

Alpha-Proton Reactivity and Enolization Pathways

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. This acidity allows for the formation of either an enol (in acidic conditions) or an enolate (in basic conditions), which are key intermediates in a variety of reactions. libretexts.org

In the presence of an acid or base catalyst, ketones with α-hydrogens can undergo halogenation at the α-position with chlorine, bromine, or iodine. libretexts.org The reaction mechanism under acidic conditions involves the rate-determining formation of an enol intermediate, which then acts as a nucleophile, attacking a molecule of the halogen. libretexts.org Under basic conditions, an enolate is formed, which is even more nucleophilic and reacts rapidly with the halogen. A potential issue in base-promoted halogenation is overreaction, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster. libretexts.org

The resulting α-halo ketone is a valuable synthetic intermediate. For example, treatment of α-bromo-1-(2,5-dimethylphenyl)butan-1-one with a non-nucleophilic base, such as pyridine, can induce an E2 elimination reaction (dehydrohalogenation). This process removes the halogen and an α-proton to form a new π-bond, yielding an α,β-unsaturated ketone. libretexts.orglibretexts.org

The nucleophilic enolate of this compound, typically formed by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can participate in nucleophilic substitution reactions.

Alkylation: The enolate can attack an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction. This results in the formation of a new carbon-carbon bond at the α-position, effectively adding an alkyl group to the ketone.

Acylation: Similarly, the enolate can attack an acyl chloride or an anhydride (B1165640). This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These products are particularly useful in organic synthesis due to the enhanced acidity of the proton between the two carbonyl groups.

Aromatic Ring Reactivity and Substituent Effects

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. pdx.edu The rate and regioselectivity (the position of attack) of these reactions are governed by the electronic effects of the substituents already present on the ring: the two methyl groups and the butyryl group.

Methyl Groups (-CH₃): These are alkyl groups that act as electron-donating groups (EDGs) through induction and hyperconjugation. They are activating groups, meaning they make the ring more reactive towards electrophiles than benzene itself. They are ortho, para-directors.

Butyryl Group (-C(O)CH₂CH₂CH₃): This is an acyl group that acts as an electron-withdrawing group (EWG) through resonance and induction. It is a deactivating group, making the ring less reactive towards electrophiles. It is a meta-director.

The positions on the ring available for substitution are C3, C4, and C6. The directing effects of the existing groups must be considered in concert:

Position C3: This position is ortho to the C2-methyl group and meta to the C5-methyl and C1-butyryl groups. The directing effects are somewhat mixed.

Position C4: This position is para to the C1-butyryl group and ortho to the C5-methyl group. The activating ortho-directing effect of the methyl group is opposed by the deactivating meta-directing effect of the butyryl group. However, powerful activating groups often dominate directing effects.

Position C6: This position is ortho to the C1-butyryl group and meta to the C2-methyl group. The deactivating butyryl group directs meta (to C3 and C5), while the C2-methyl group directs ortho (to C3) and para (to C6).

Electrophilic Aromatic Substitution on the Dimethylphenyl Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the regiochemical outcome of EAS reactions is governed by the directing effects of the substituents already present on the benzene ring: the two methyl groups and the butanoyl group.

The mechanism of EAS generally proceeds in two steps:

Attack by the aromatic ring: The π-electron system of the benzene ring acts as a nucleophile, attacking a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.

Deprotonation: A weak base abstracts a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The substituents on the ring influence both the rate of reaction and the position of the incoming electrophile.

Methyl Groups (-CH₃): As alkyl groups, they are activating and ortho, para-directing. They activate the ring towards electrophilic attack by donating electron density through an inductive effect and hyperconjugation, which stabilizes the positive charge of the arenium ion intermediate.

Butanoyl Group (-C(O)CH₂CH₂CH₃): The acyl group is deactivating and meta-directing. The carbonyl group is strongly electron-withdrawing due to both induction and resonance, destabilizing the arenium ion intermediate and thus slowing down the reaction. This deactivating effect is strongest at the ortho and para positions, making the meta position the most favorable site for attack.

In this compound, the directing effects of the substituents are as follows:

The butanoyl group at position 1 directs incoming electrophiles to position 3.

The methyl group at position 2 directs to positions 3 and 6.

The methyl group at position 5 directs to positions 4 and 6.

The positions on the ring are numbered starting from the carbon bearing the butanoyl group. The available positions for substitution are 3, 4, and 6. The combined directing effects suggest that electrophilic substitution will be complex. The powerful activating effects of the two methyl groups will compete with the deactivating effect of the butanoyl group. The most likely positions for substitution would be position 6, which is activated by both methyl groups (ortho to the 5-methyl and para to the 2-methyl), and position 4, which is activated by the 5-methyl group (ortho) and the 2-methyl group (para). Position 3 is sterically hindered by the adjacent butanoyl and 2-methyl groups. Therefore, substitution at positions 4 and 6 is predicted to be the major outcome.

| Position | Directing Effect from 1-Butanoyl | Directing Effect from 2-Methyl | Directing Effect from 5-Methyl | Overall Predicted Favorability |

| 3 | meta (favorable) | ortho (favorable) | meta (unfavorable) | Low (due to steric hindrance) |

| 4 | para (unfavorable) | meta (unfavorable) | ortho (favorable) | High |

| 6 | ortho (unfavorable) | para (favorable) | ortho (favorable) | High |

Remote Functionalization and Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, overriding the inherent electronic preferences of the substituents. nih.gov This strategy relies on the use of a directing metalation group (DMG), which is a functional group that can coordinate to an organolithium reagent (typically n-BuLi, sec-BuLi, or t-BuLi), directing deprotonation to the adjacent ortho position. nih.govacademie-sciences.fr

The carbonyl group of a ketone can function as a DMG. kyoto-u.ac.jp In the case of this compound, the butanoyl group can direct the lithiation to the C-6 position. The mechanism involves the coordination of the Lewis acidic lithium atom to the Lewis basic carbonyl oxygen. nih.gov This brings the alkyl base into proximity with the C-6 proton, facilitating its abstraction to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups specifically at the C-6 position.

The reaction is influenced by several factors:

Nature of the DMG: The carbonyl group is considered a moderately effective DMG. kyoto-u.ac.jp

Base: Strong alkyllithium bases are required. academie-sciences.fr The choice of base can influence the efficiency of the metalation.

Additives: Additives like tetramethylethylenediamine (TMEDA) can chelate the lithium cation, breaking up alkyllithium aggregates and increasing the basicity and reactivity of the organolithium reagent. academie-sciences.fr

Steric Hindrance: The methyl group at the C-2 position provides significant steric hindrance around the other ortho position (C-6). While this might slow down the rate of metalation, it also prevents reaction at other sites, potentially increasing the regioselectivity for the C-6 position.

A competing reaction is benzylic lithiation at one of the methyl groups. Benzylic protons are generally more acidic than aromatic protons. rsc.org However, with alkyllithium bases, ortho-lithiation is often kinetically favored in the presence of a suitable DMG. rsc.org

| Feature | Description | Relevance to this compound |

| Directing Group | Carbonyl of the butanoyl chain | Directs metalation to the C-6 position. |

| Target Position | ortho to the DMG | C-6 is the primary site of functionalization. |

| Reagents | Alkyllithium (e.g., n-BuLi), often with TMEDA | Required to deprotonate the aromatic ring. academie-sciences.fr |

| Intermediate | Aryllithium species | Highly reactive nucleophile for subsequent reactions. |

| Potential Products | C-6 substituted derivatives (e.g., carboxylic acids, aldehydes, silylated compounds) | Dependent on the electrophile used to quench the reaction. |

Photochemical and Electrochemical Transformations

Photoreduction and Photoaddition Mechanisms

Aryl ketones, upon absorption of UV light, are promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). msu.edu The subsequent reactions of this compound are expected to proceed from this triplet state.

Norrish Type Reactions: The Norrish reactions are characteristic photochemical processes of ketones and aldehydes. wikipedia.org

Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and the adjacent carbon). For this compound, this would lead to the formation of a 2,5-dimethylbenzoyl radical and a propyl radical. These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation. wikipedia.org

Norrish Type II: This reaction is an intramolecular process that occurs if there is a γ-hydrogen atom available for abstraction. wikipedia.org this compound possesses γ-hydrogens on its butyl chain. The excited carbonyl group can abstract a γ-hydrogen, leading to the formation of a 1,4-biradical intermediate. This biradical can then either undergo cleavage (fragmentation) to yield an alkene (propene) and the enol of 1-(2,5-dimethylphenyl)ethan-1-one (which tautomerizes to the ketone), or it can cyclize to form a cyclobutanol (B46151) derivative (a Yang cyclization). researchgate.net

Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol) or other hydrogen donors, the excited triplet state of the ketone can abstract a hydrogen atom to form a ketyl radical. youtube.com Two of these ketyl radicals can then dimerize to form a pinacol. For this compound, this would result in the formation of a substituted pinacol. youtube.com

Photoaddition: The Paterno-Büchi reaction involves the [2+2] cycloaddition of an excited carbonyl compound to an alkene in its ground state to form an oxetane. msu.edu The reaction of excited this compound with an alkene would proceed via a 1,4-biradical intermediate to yield a substituted oxetane.

| Photochemical Reaction | Description | Expected Products for this compound |

| Norrish Type I | α-cleavage of the carbonyl-alkyl bond. wikipedia.org | 2,5-Dimethylbenzoyl radical and propyl radical. |

| Norrish Type II | Intramolecular γ-hydrogen abstraction. wikipedia.orgresearchgate.net | Propene, 1-(2,5-dimethylphenyl)ethan-1-one, and a cyclobutanol derivative. |

| Photoreduction | Intermolecular H-atom abstraction and dimerization. youtube.com | A substituted pinacol, 1,2-bis(2,5-dimethylphenyl)-1,2-dipropyl-1,2-ethanediol. |

| Photoaddition | [2+2] cycloaddition with an alkene. msu.edu | A substituted oxetane. |

Electrosynthesis and Redox Chemistry Investigations

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). nih.gov Both the ketone functional group and the substituted aromatic ring are electroactive.

Reduction: The carbonyl group of aromatic ketones can be electrochemically reduced. gre.ac.uk Typically, this occurs via a one-electron reduction to form a radical anion. In the absence of proton donors, this radical anion can dimerize to form a pinacol, similar to the photochemical reduction. In the presence of a proton source, further reduction can lead to the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)butan-1-ol. gre.ac.uk The reduction potential will be influenced by the electron-donating methyl groups on the aromatic ring. Studies on acetophenone (B1666503) derivatives show that the electrochemical reduction can lead to pinacol-type compounds. researchgate.net

Oxidation: Anodic oxidation of this compound is more complex. Potential sites for oxidation include the aromatic ring, the benzylic positions of the methyl groups, and the α-position of the butanoyl chain.

Aromatic Ring Oxidation: The dimethyl-substituted benzene ring can be oxidized at high positive potentials, leading to the formation of a radical cation. This can initiate polymerization or other follow-up reactions.

Benzylic Oxidation: The methyl groups on the ring are susceptible to oxidation.

Alkyl Chain Oxidation: Studies on other acetophenone derivatives have shown an oxidation peak attributed to the methyl group of the acetyl moiety. academie-sciences.fr By analogy, the methylene group α to the carbonyl in the butanoyl chain could be a site of oxidation.

Electrosynthesis offers a green alternative to traditional chemical methods for both reduction and oxidation reactions, as it uses electrons as the "reagent," avoiding the need for chemical reducing or oxidizing agents. gre.ac.uk For example, the electroreductive coupling of ketones is a known method for synthesizing 1,2-diols. rsc.org

| Electrochemical Process | Potential Transformation | Expected Product(s) |

| Cathodic Reduction (Aprotic) | One-electron reduction followed by dimerization. researchgate.net | Pinacol derivative. |

| Cathodic Reduction (Protic) | Two-electron, two-proton reduction. gre.ac.uk | 1-(2,5-Dimethylphenyl)butan-1-ol. |

| Anodic Oxidation | Oxidation of the aromatic ring or alkyl groups. academie-sciences.fr | Complex mixture, potentially including polymers or oxidized side-chains. |

Theoretical and Computational Chemistry Approaches to 1 2,5 Dimethylphenyl Butan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and equilibrium geometry of 1-(2,5-Dimethylphenyl)butan-1-one.

Density Functional Theory (DFT) for Ground State Energies and Reactivity Indices

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. berkeley.edu It is particularly effective for calculating the ground-state electronic energy and optimizing the molecular geometry of medium-sized organic molecules like this compound. nih.gov DFT methods, such as those incorporating the B3LYP functional, can predict structural parameters (bond lengths, angles, and dihedrals) and electronic properties. researchgate.net For aromatic systems, dispersion-corrected DFT is often necessary to accurately account for noncovalent interactions. acs.org

From a DFT calculation, several key reactivity indices can be derived. These indices help in understanding the molecule's chemical behavior:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Global Reactivity Descriptors: Concepts such as chemical potential (μ), hardness (η), and global electrophilicity (ω) can be calculated from the HOMO and LUMO energies. These descriptors quantify the molecule's tendency to accept or donate electrons in a reaction.

Table 1: Hypothetical DFT-Calculated Reactivity Indices for this compound This table presents illustrative data that would be expected from a DFT calculation (e.g., at the B3LYP/6-31G level of theory).*

| Parameter | Hypothetical Value | Significance |

| Ground State Energy | -540.123 Hartrees | Total electronic energy at 0 K. |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Chemical Potential (μ) | -3.85 eV | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 2.80 eV | Index of electrophilic character. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ajchem-a.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing detailed insight into conformational changes and intermolecular interactions. researchgate.net

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by its environment. MD simulations can model this by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol) or by using an implicit solvent model that approximates the solvent as a continuous medium. orientjchem.org These simulations reveal how solvent-solute interactions, such as hydrogen bonding or dielectric effects, stabilize certain conformations over others. For instance, the orientation of the carbonyl group relative to the phenyl ring may shift in a polar solvent compared to the gas phase. nih.gov

Table 2: Hypothetical Solvent Effects on a Key Dihedral Angle in this compound from MD Simulations This table illustrates how the average value of the C-C-C=O dihedral angle, which defines the orientation of the carbonyl group, might change in different environments.

| Environment | Average Dihedral Angle (degrees) | Interpretation |

| Gas Phase | 15° | Conformation dominated by intramolecular forces. |

| Cyclohexane | 18° | Minimal change due to non-polar solvent. |

| Methanol | 45° | Polar protic solvent interacts with the carbonyl group, favoring a more open conformation. |

| Water | 50° | Strong hydrogen bonding with water leads to a significant conformational shift. |

Conformational Landscapes in Gas Phase and Solution

The butyl chain attached to the phenyl ring allows for considerable conformational flexibility. MD simulations can explore the potential energy surface of the molecule to map its "conformational landscape." researchgate.net This involves identifying the various low-energy conformers (stable states) and the energy barriers that separate them. By running simulations in both the gas phase and in solution, one can understand how intermolecular forces alter the relative populations of these conformers. This is crucial for understanding which shapes the molecule is most likely to adopt, which in turn dictates its reactivity and interactions with other molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as its reduction to an alcohol or its participation in a Norrish Type II reaction, a common photochemical process for ketones. researchgate.net

This analysis involves mapping the potential energy surface that connects reactants to products. Key points on this surface are:

Reactants and Products: The starting materials and final compounds of the reaction.

Intermediates: Any stable species formed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. acs.org

By locating the transition state structure and calculating its energy, chemists can determine the activation energy (Ea) of the reaction. This provides a theoretical prediction of the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given transition state correctly connects the desired reactants and products. researchgate.net For complex reactions, such as those involving multiple steps or competing pathways, these computational tools are invaluable for unraveling the detailed mechanism. nih.govwikipedia.org

Table 3: Hypothetical Transition State Analysis for the Reduction of this compound This table presents illustrative data for a hypothetical reaction: the reduction of the ketone to 1-(2,5-Dimethylphenyl)butan-1-ol using a hydride source (e.g., NaBH₄).

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Ketone + Hydride Source |

| Transition State (TS) | +12.5 | Structure corresponding to the hydride attack on the carbonyl carbon. |

| Products | -25.0 | Alcohol + Byproduct |

| Activation Energy (Ea) | 12.5 | The energy barrier for the reduction reaction. |

Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping

The study of chemical reactions at a molecular level is greatly aided by the concept of the Potential Energy Surface (PES). A PES is a mathematical or graphical representation of a system's energy as a function of its geometry. For a chemical reaction, the path of lowest energy on this surface, connecting reactants to products through a transition state, is known as the reaction coordinate.

For this compound, PES mapping could be employed to study several processes:

Conformational Analysis: The rotation around the single bonds, particularly the bond between the carbonyl carbon and the phenyl ring, and the bonds within the butyl chain, leads to different conformers. A PES scan would identify the most stable (lowest energy) conformations and the energy barriers to rotation between them.

Reaction Pathways: The mechanism of reactions involving the ketone group, such as nucleophilic addition or reduction, can be mapped. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction pathway. For example, the addition of a hydride reagent could be modeled to understand the stereochemical outcome. Methods like Synchronous Transit Quasi-Newton (QST) and Intrinsic Reaction Coordinate (IRC) calculations are used to locate transition states and verify that they connect the intended reactants and products on the PES.

Prediction of Kinetic and Thermodynamic Parameters

Once a potential energy surface is mapped, key kinetic and thermodynamic parameters can be calculated to predict a reaction's feasibility and rate.

Thermodynamic Parameters: By calculating the energies of the optimized structures of reactants and products, the enthalpy of reaction (ΔH) can be determined. Gibbs free energy (ΔG), which also accounts for entropy, can be computed to predict the spontaneity of a reaction under specific conditions.

Kinetic Parameters: The energy difference between the reactants and the transition state on the PES defines the activation energy (Ea). According to Transition State Theory (TST), this value is crucial for determining the rate constant of a reaction. Computational models can thus predict how structural modifications, such as changing the substitution pattern on the phenyl ring, might affect the reaction rate by altering the activation energy.

Below is an illustrative table showing the type of data that would be generated from such a study.

Interactive Table: Hypothetical Thermodynamic Data for a Reaction

| Parameter | Reactant (R) | Transition State (TS) | Product (P) | Calculated Value |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 | - |

| Enthalpy of Reaction (ΔH) | - | - | - | -5.8 kcal/mol |

| Activation Energy (Ea) | - | - | - | +15.2 kcal/mol |

Note: The values in this table are hypothetical examples for illustrative purposes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic data, which is invaluable for identifying and characterizing molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations, particularly using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (δ) and coupling constants (J) of a molecule.

For this compound, a computational protocol would involve:

Optimizing the molecule's 3D geometry using a selected level of theory (e.g., B3LYP) and basis set.

Calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C).

Referencing these calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts.

These predicted spectra can be used to assign signals in an experimental spectrum, confirm a proposed structure, or distinguish between different isomers. The accuracy of modern DFT-based methods can be very high, often with root-mean-square errors of less than 0.2 ppm for ¹H and 2-5 ppm for ¹³C chemical shifts.

Theoretical IR and Raman Frequency Calculations

Vibrational spectroscopy, including Infrared (IR) and Raman, probes the characteristic vibrations of a molecule's chemical bonds. Computational frequency calculations can predict the positions and intensities of vibrational bands.

The process involves calculating the second derivatives of the energy with respect to atomic positions for the optimized geometry of this compound. This analysis yields a set of vibrational modes and their corresponding frequencies. Theoretical calculations are particularly useful for:

Assigning experimental peaks: Identifying which specific bond stretches, bends, or torsions correspond to observed peaks in an IR or Raman spectrum.

Identifying functional groups: The calculated frequency for the C=O stretch (typically ~1680-1700 cm⁻¹ for aryl ketones) or C-H stretches in the methyl and butyl groups can confirm their presence.

Distinguishing conformers: Different conformers of the molecule will have slightly different vibrational spectra, which can be predicted computationally.

Interactive Table: Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch | Ketone | 1695 | Strong (IR) |

| Aromatic C-H Stretch | Phenyl Ring | 3050-3100 | Medium |

| Aliphatic C-H Stretch | Butyl/Methyl | 2870-2960 | Strong |

| C-C Bend | Phenyl Ring | 1605, 1480 | Medium-Weak |

Note: The values in this table are typical, illustrative examples.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling classical Lewis structures. This analysis provides deep insights into the electronic interactions within a molecule.

For this compound, NBO analysis would reveal:

Hybridization and Bonding: It would describe the hybridization of each atom and the composition of each chemical bond (e.g., the σ and π components of the C=O double bond).

Hyperconjugation: NBO analysis quantifies stabilizing interactions between filled (donor) and empty (acceptor) orbitals. A key interaction in this molecule would be the delocalization of electron density from the lone pairs on the oxygen atom or the π-system of the phenyl ring into the antibonding orbitals (σ* or π) of adjacent bonds. The energy associated with these interactions (E(2)) indicates the strength of the delocalization. For instance, the interaction between a lone pair on the carbonyl oxygen (n) and the antibonding orbital of the adjacent C-C bond (π C=C) of the ring would be quantified.

Interactive Table: Hypothetical NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π (C_ring - C_ring) | π* (C=O) | 5.5 |

| LP (O) | σ* (C_carbonyl - C_ring) | 2.1 |

| σ (C-H_methyl) | π* (C_ring - C_ring) | 1.8 |

Note: The values in this table are hypothetical examples for illustrative purposes.

This analysis helps explain the molecule's electronic structure, stability, and the influence of the dimethyl-substituted phenyl group on the reactivity of the ketone.

Derivatives, Analogs, and Their Synthetic Utility in Broader Chemical Research

Design and Synthesis of Functionalized Analogs and Heterocyclic Derivatives

The structural framework of 1-(2,5-dimethylphenyl)butan-1-one, comprising a reactive carbonyl group and a modifiable aromatic ring, serves as an excellent starting point for the synthesis of diverse functionalized molecules, including important heterocyclic systems.

The butanone side chain of this compound is a primary site for chemical modification, allowing for the introduction of various functional groups. The carbonyl group can undergo reduction to yield the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)butan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, affording 1-butyl-2,5-dimethylbenzene. youtube.com

Furthermore, the ketone can be transformed into other functional groups, such as an amine. For instance, the synthesis of (1R)-1-(2,5-dimethylphenyl)butan-1-amine, a chiral amine derivative, highlights the potential for creating stereospecific compounds from this ketone scaffold. nih.gov

A particularly fruitful avenue for modification is the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between an aromatic ketone and an aldehyde. mdpi.com Reacting 1-(2,5-dimethylphenyl)ethan-1-one (a closely related analog) with benzaldehyde (B42025), for example, yields (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one, a type of compound known as a chalcone (B49325). mdpi.com Chalcones are highly versatile intermediates, primarily due to their α,β-unsaturated ketone moiety which acts as a Michael acceptor, opening pathways to a vast number of derivatives. The chalcone derived from 1-(2,5-dimethylphenyl)ethan-1-one can be further functionalized, for example, through epoxidation of the double bond to form an epoxide, which can then undergo rearrangement to yield a β-hydroxy functionalized indanone. mdpi.com

Table 1: Examples of Side Chain Modifications

| Starting Material | Reagent(s) | Product Type | Example Product Name |

|---|---|---|---|

| This compound | NaBH₄ | Secondary Alcohol | 1-(2,5-Dimethylphenyl)butan-1-ol |

| This compound | Hydrazine (B178648), KOH, heat | Alkane | 1-Butyl-2,5-dimethylbenzene |

| This compound | (Reagents for reductive amination) | Primary Amine | 1-(2,5-Dimethylphenyl)butan-1-amine nih.gov |

| 1-(2,5-Dimethylphenyl)ethan-1-one | Benzaldehyde, NaOH | Chalcone | (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one mdpi.com |

The two methyl groups on the phenyl ring of this compound are not mere spectators; they actively influence the compound's reactivity. As alkyl groups, they are electron-donating through an inductive effect. researchgate.net This "push" of electron density towards the aromatic ring and, subsequently, the carbonyl group, reduces the electrophilicity of the carbonyl carbon. nih.govorientjchem.org A less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles, meaning that this compound is generally less reactive in nucleophilic addition reactions compared to a non-alkylated analog like butyrophenone. researchgate.netorientjchem.org

The positions of the methyl groups (ortho and meta to the butanoyl group) also introduce steric hindrance. researchgate.netnih.gov The ortho-methyl group, in particular, can physically obstruct the trajectory of an incoming nucleophile, further slowing down reactions at the carbonyl center. nih.gov This steric crowding affects the stability of the transition state during nucleophilic addition, making it higher in energy and thus less favorable. researchgate.net

Exploration of Structure-Reactivity Relationships in Related Ketone Systems

Understanding how the structure of a molecule dictates its chemical behavior is a cornerstone of chemistry. For ketones like this compound, these relationships are governed by a delicate interplay of electronic and steric factors.

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to create mathematical models that correlate a molecule's structural properties with its reactivity. nih.gov These models often use computational chemistry to calculate molecular descriptors, such as electronic properties (e.g., orbital energies, partial charges) and steric parameters. nih.gov

While specific QSRR studies for this compound are not prominent in the surveyed literature, the methodology is widely applied. For instance, QSAR (the biological equivalent of QSRR) models have been developed for aromatic amines to predict their mutagenicity based on structural descriptors. nih.gov A hypothetical QSRR study for this compound could involve correlating its structural descriptors with experimentally determined rate constants for reactions like its reduction or condensation. Such a model could then be used to predict the reactivity of other, structurally similar aromatic ketones without the need for extensive laboratory work.

As previously mentioned, substituents profoundly impact the reactivity of aromatic ketones.

Electronic Effects : Electron-donating groups (EDGs), like the methyl groups in this compound, decrease the reactivity of the carbonyl group towards nucleophiles by increasing its electron density. nih.gov Conversely, electron-withdrawing groups (EWGs) on the aromatic ring would enhance reactivity by making the carbonyl carbon more electron-deficient. nih.gov

Steric Effects : The size and position of substituents are critical. Bulky groups, especially at the ortho position, sterically hinder the approach of a nucleophile to the carbonyl carbon, reducing the reaction rate. nih.govnih.gov Therefore, ketones are generally less reactive than aldehydes, which have only one alkyl substituent and a less bulky hydrogen atom attached to the carbonyl. researchgate.netorientjchem.org The reactivity of a ketone decreases as the bulkiness of its substituents increases. nih.gov

The combination of these effects in this compound—two electron-donating methyl groups, one of which is in a sterically significant ortho position—renders it less reactive towards nucleophilic attack than simpler aromatic ketones like acetophenone (B1666503) or even its isomer with less ortho-hindrance, 1-(3,4-dimethylphenyl)butan-1-one.

This compound as a Synthetic Building Block and Intermediate

Perhaps the most significant role of this compound is as a versatile building block in multi-step organic synthesis. mdpi.comscribd.comresearchgate.net Its ability to be converted into a chalcone is a prime example of its utility. mdpi.com Chalcones are key intermediates for synthesizing a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. unigoa.ac.in

For instance, chalcones readily react with binucleophiles in cyclocondensation reactions to form new rings:

Pyrazoles/Pyrazolines : Reaction with hydrazine hydrate (B1144303) or its derivatives yields five-membered pyrazole (B372694) or pyrazoline rings. researchgate.netnih.gov

Pyrimidines : Reaction with urea (B33335), thiourea (B124793), or guanidine (B92328) leads to the formation of six-membered pyrimidine (B1678525) rings.

Isoxazoles : Reaction with hydroxylamine (B1172632) produces isoxazole (B147169) derivatives.

Thiazines and Oxazines : Reaction with thiourea or urea can also lead to thiazine (B8601807) and oxazine (B8389632) heterocycles, respectively.

Table 2: Heterocyclic Systems from Chalcone Intermediates

| Chalcone Intermediate Reacts With | Heterocyclic Product |

|---|---|

| Hydrazine Hydrate | Pyrazole/Pyrazoline |

| Urea / Thiourea | Pyrimidine |

| Guanidine | Pyrimidine (2-amino substituted) |

| Hydroxylamine | Isoxazole |

Recent advancements have further broadened the synthetic utility of aromatic ketones. Novel one-pot methods have been developed to transform them into aromatic esters, which can then efficiently react with various nucleophiles, including amines, thiols, and alcohols. waseda.jpazom.com This allows for diverse transformations into thioethers, ethers, and aminated compounds, showcasing the expanding role of aromatic ketones as pivotal intermediates in constructing complex molecular architectures. azom.com

A Detailed Examination of this compound in Chemical Research

The aromatic ketone, this compound, is a specific organic compound that holds significance in various areas of chemical research. This article explores its role as a precursor and intermediate in the synthesis of more complex molecules and its potential applications in the development of specialty chemicals and advanced materials.

Derivatives, Analogs, and Their Synthetic Utility

The structural features of this compound, including the ketone functional group and the substituted phenyl ring, make it a versatile building block in organic synthesis.

Precursor in Multistep Organic Synthesis Pathways

This compound serves as a valuable starting material in multi-step synthetic sequences. A common method for its synthesis is the Friedel-Crafts acylation of p-xylene (B151628) with butanoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride. mdpi.com This foundational reaction provides a straightforward entry point to this ketone, which can then undergo a variety of transformations.

For instance, the ketone functionality can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can then participate in further reactions, such as esterification or etherification, to build more complex molecular architectures. Alternatively, oxidation of the ketone can yield carboxylic acids or other oxidized derivatives.

A notable application of a related compound, 1-(2,5-dimethylphenyl)ethan-1-one, is its use in the Claisen-Schmidt reaction with benzaldehyde to form a chalcone. mdpi.com This chalcone can then be converted into other complex structures, such as β-hydroxy functionalized indanones through epoxidation and subsequent UV irradiation. mdpi.com This highlights the potential of the 1-(2,5-dimethylphenyl) moiety in constructing intricate molecular frameworks.

The following table outlines some key reactions involving this compound and its analogs:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| p-Xylene | Butanoyl chloride, AlCl₃ | This compound | Friedel-Crafts Acylation |

| 1-(2,5-Dimethylphenyl)ethan-1-one | Benzaldehyde, NaOH | (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one (a chalcone) | Claisen-Schmidt Condensation |

| This compound | Sodium borohydride (NaBH₄) | 1-(2,5-Dimethylphenyl)butan-1-ol | Reduction |

| This compound | Potassium permanganate (B83412) (KMnO₄) | Oxidized derivatives (e.g., carboxylic acids) | Oxidation |

Role in the Construction of Diverse Organic Scaffolds

The inherent reactivity of this compound allows for its incorporation into a wide array of organic scaffolds. The ketone group is a key functional handle for carbon-carbon bond formation and functional group interconversions.

For example, the α-protons to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile in various reactions, including aldol condensations and alkylations. These reactions enable the extension of the carbon chain and the introduction of new functional groups, leading to the synthesis of diverse molecular structures.

The aromatic ring of this compound can also be a site for further chemical modification. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional substituents onto the phenyl ring, thereby altering the electronic and steric properties of the molecule. This adaptability makes it a valuable intermediate for creating a library of compounds with varied structures and potential applications.

Applications in Specialty Chemical and Materials Science Research

Beyond its role in fundamental organic synthesis, this compound and its derivatives are being explored for their potential in more specialized areas of chemical and materials science.

Monomer or Polymer Precursor in Advanced Materials

While direct evidence of this compound as a monomer in polymerization is not extensively documented, its structural motifs are relevant to the development of advanced materials. For instance, related aromatic ketones and their derivatives can be precursors to polymers with specific thermal or mechanical properties. The rigid aromatic core and the flexible alkyl chain of this compound could, in principle, be incorporated into polyester (B1180765) or polyamide backbones.

Research into bio-based monomers for sustainable polymers, such as those derived from 2,5-furandicarboxylic acid, highlights the importance of aromatic building blocks in materials science. nih.govmdpi.com Although not a furan (B31954) derivative, the aromatic nature of this compound aligns with the search for novel monomers that can impart desirable properties to polymers.

Intermediate in Functional Molecule Development

The development of functional molecules, which are designed to perform a specific task, often relies on the synthesis of tailored intermediates. This compound can serve as such an intermediate. For example, derivatives of this compound could be investigated for their liquid crystal properties, or as components in the synthesis of organic light-emitting diode (OLED) materials, where substituted aromatic ketones are often employed.

The ability to modify both the alkyl chain and the aromatic ring of this compound allows for the fine-tuning of its physicochemical properties, which is a critical aspect of designing functional molecules for specific applications in specialty chemicals and materials science.

Emerging Research Directions and Future Perspectives in Phenyl Substituted Butanone Chemistry

Integration with Automated Synthesis and Artificial Intelligence in Reaction Discovery

The convergence of automated synthesis platforms and artificial intelligence (AI) is poised to revolutionize the discovery and optimization of reactions involving phenyl-substituted butanones. Automated systems, capable of performing numerous reactions in parallel with high precision, can rapidly screen a vast array of starting materials, catalysts, and reaction conditions. When coupled with machine learning algorithms, these platforms can analyze the resulting data to identify patterns and predict optimal conditions for desired transformations.

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalysts is a cornerstone of modern organic synthesis. For phenyl-substituted butanones, research is increasingly focused on designing catalysts that can control stereoselectivity, regioselectivity, and chemoselectivity with high precision.

Recent advancements include the development of novel catalysts that can achieve a significantly lower carbon footprint, paving the way for greener chemical and pharmaceutical manufacturing processes. sciencedaily.com One promising area is the design of heterogeneous catalysts, which offer advantages in terms of separation and reusability. For example, researchers have developed innovative catalysts with two metal cores that allow for more efficient and selective reactions. sciencedaily.com In the context of 1-(2,5-Dimethylphenyl)butan-1-one, such catalysts could be employed in its synthesis via Friedel-Crafts acylation to minimize the formation of unwanted isomers and byproducts.

Furthermore, the exploration of biocatalysis presents exciting opportunities. Enzymes, with their inherent high stereoselectivity, can be used to perform asymmetric reductions of the carbonyl group in compounds like this compound to produce chiral alcohols, which are valuable building blocks in the pharmaceutical industry. researchgate.net The development of cooperative metal/organo catalytic systems is another active area of research, aiming to achieve efficient and direct transformations of butenolides and butyrolactones. acs.org

Advanced Analytical Techniques for In-Situ Reaction Monitoring and Process Control

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and efficiency. Advanced analytical techniques are playing an increasingly important role in the study of reactions involving phenyl-substituted butanones.

Spectroscopic methods such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy allow chemists to follow the concentration of reactants, intermediates, and products as a reaction progresses. This detailed kinetic information is invaluable for elucidating complex reaction pathways and identifying transient species. For the synthesis of this compound, in-situ monitoring could be used to precisely control the addition of reagents and the reaction temperature to maximize yield and purity.

Contribution to Fundamental Understanding of Organic Reaction Mechanisms and Chemical Principles

The study of reactions involving phenyl-substituted butanones continues to contribute significantly to our fundamental understanding of organic reaction mechanisms and chemical principles. The diverse reactivity of the carbonyl group and the aromatic ring in these molecules provides a rich platform for investigating a wide range of transformations.

For example, studying the photochemical reactions of phenyl-substituted ketones has provided insights into the behavior of excited states and the mechanisms of Norrish Type reactions. researchgate.netresearchgate.net The stereoselectivity observed in nucleophilic additions to the carbonyl group of these ketones helps to refine our models of stereoelectronic effects and non-covalent interactions. ethernet.edu.et

Furthermore, detailed kinetic and computational studies of reactions such as the Friedel-Crafts acylation used to synthesize this compound provide valuable data for testing and improving theoretical models of chemical reactivity. mdpi.comncert.nic.in By unraveling the intricate details of these reactions, chemists can develop more accurate predictive tools and design more efficient and selective synthetic methods, not only for phenyl-substituted butanones but for a broad range of organic molecules.

Q & A

Advanced Question

- DFT Calculations : Use Gaussian or ORCA to model transition states for ketone reduction or electrophilic substitution.